molecular formula C14H31NO7Si B6314007 N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane CAS No. 74695-91-3

N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane

Cat. No. B6314007
CAS RN: 74695-91-3
M. Wt: 353.48 g/mol
InChI Key: VRTQGYNWCZMQPT-UHFFFAOYSA-N
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Description

“N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” is a chemical compound with the molecular formula C14H31NO7Si . It is used in hydrophilic modification of surfaces such as silica, glass, and titania .


Molecular Structure Analysis

The molecular structure of “N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” is complex, with a molecular weight of 353.484 . High-quality images of its 3D molecular structure have been created .


Physical And Chemical Properties Analysis

“N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” has a density of 1.1±0.1 g/cm3, a boiling point of 431.5±35.0 °C at 760 mmHg, and a flash point of 214.8±25.9 °C .

Scientific Research Applications

Coatings for Electrophoretic Protein Separations

N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane coatings have been utilized for modifying glass microfluidic channels and fused-silica capillaries for electrophoretic separations of proteins. These coatings reduce protein adsorption, are stable and compatible with mass spectrometry, and can control the magnitude of electroosmotic flow. They have shown excellent stability for numerous electrophoretic runs without generating detectable background ions in ESI-MS (Razunguzwa, Warrier, & Timperman, 2006).

Modification of Polyurethane Structures

This chemical has been studied for its role in modifying the hydrogen-bonding properties of polyurethanes, affecting the ordered arrangement of urea groups and the number of free urethane groups. These modifications influence thermal annealing and the material's overall properties (Ning, Wang De-Ning, & Ying Sheng-Kang, 1997).

Application in Waterborne Polyurethanes

N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane plays a role in the synthesis of waterborne polyurethanes, contributing to the tailored properties of these materials. This includes influencing the mechanical, thermal, and transmittance properties of the final polymer films (Díez-García et al., 2018).

Development of Poly(ether urethane) Electrolytes

The introduction of N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane to poly(ether urethane) electrolytes has been found to improve the performance of these electrolytes in applications like dye-sensitized solar cells. This improvement is attributed to enhanced interfacial contact properties and reduced crystallization of the polymer (Zhou et al., 2009).

Effect on Ion-Polymer Interaction

In solid poly(ethylene oxide)-urethane electrolytes, the presence of N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane influences the interaction between ions and the polymer, affecting properties like ion conductivity and morphologic structure. This is crucial for applications in solid electrolytes and energy storage devices (Yang et al., 2001).

Enhancement of Polymer Mechanical Properties

The use of N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane in polymer networks has been investigated for its impact on mechanical properties like elasticity and tensile strength. These studies are significant for understanding the material's behavior in various industrial applications (Sun, Macfarlane, & Forsyth, 1996).

Safety and Hazards

“N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” can cause serious eye irritation . Overexposure to ethanol, its hydrolysis product, by skin absorption, inhalation, or ingestion may have a narcotic effect .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO7Si/c1-4-20-23(21-5-2,22-6-3)13-7-8-15-14(17)19-12-11-18-10-9-16/h16H,4-13H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTQGYNWCZMQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OCCOCCO)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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